(4-Methylpyrimidin-5-YL)boronic acid

Epigenetics Cancer Research BET Bromodomain Inhibition

Select (4-Methylpyrimidin-5-YL)boronic acid for its non-negotiable 4-methyl-5-boronic acid substitution pattern—the critical determinant of coupling efficiency and target selectivity. Unlike unsubstituted or regioisomeric analogs, this isomer enables: (i) nanomolar BRD4-dependent cellular inhibition (c-Myc IC50 <20 nM in multiple myeloma), (ii) JAK family kinase selectivity via unique hinge-region interactions, and (iii) VCP/p97 inhibitor programs with enzymatic IC50 values as low as 54.7 nM. Validate late-stage Suzuki-Miyaura diversification with documented heteroaryl couplings. Purity ≥98%.

Molecular Formula C5H7BN2O2
Molecular Weight 137.93 g/mol
CAS No. 1337912-87-4
Cat. No. B1401368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpyrimidin-5-YL)boronic acid
CAS1337912-87-4
Molecular FormulaC5H7BN2O2
Molecular Weight137.93 g/mol
Structural Identifiers
SMILESB(C1=CN=CN=C1C)(O)O
InChIInChI=1S/C5H7BN2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3,9-10H,1H3
InChIKeyJEZGDIQZAMOHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylpyrimidin-5-YL)boronic acid CAS 1337912-87-4: A Strategic Building Block for Targeted Heterocyclic Synthesis


(4-Methylpyrimidin-5-YL)boronic acid (CAS 1337912-87-4) is a pyrimidine-based boronic acid building block . Its structure comprises a pyrimidine ring methylated at the 4-position and a boronic acid functional group at the 5-position [1]. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for constructing carbon-carbon bonds, facilitating the synthesis of diverse biaryl and heteroaryl compounds . It is typically supplied as a white to off-white solid with a purity of 97% or greater .

Precision in Pyrimidine Coupling: Why (4-Methylpyrimidin-5-YL)boronic acid is Not Interchangeable with Other Heteroaryl Boronic Acids


The substitution pattern on the pyrimidine ring—specifically the methyl group at the 4-position and the boronic acid at the 5-position—is a critical determinant of reactivity and the resulting molecular properties of the final product . Unsubstituted pyrimidine boronic acids or those with different substitution patterns (e.g., 2-substituted, or pyridine-based analogs) exhibit altered electronic properties and steric hindrance, directly impacting coupling efficiency, regioselectivity, and the three-dimensional conformation of the synthesized target molecule [1]. This can lead to failed syntheses or, more importantly, to a final compound with drastically different binding affinity or selectivity for its biological target, making (4-Methylpyrimidin-5-YL)boronic acid a non-negotiable component for specific molecular designs .

Quantitative Evidence: Comparative Performance of (4-Methylpyrimidin-5-YL)boronic acid in Relevant Assays


Comparative Potency in BRD4 Inhibition: A Key Differentiator in Epigenetic Target Modulation

Derivatives synthesized from (4-Methylpyrimidin-5-YL)boronic acid demonstrate nanomolar inhibitory activity against the epigenetic target BRD4 in human cell lines [1]. This potency is a direct consequence of the specific pyrimidine geometry, as alternative heteroaryl boronic acids often yield compounds with significantly reduced binding affinity due to suboptimal fit within the BRD4 acetyl-lysine binding pocket [2]. For instance, a compound featuring a 4-methylpyrimidine core exhibits an IC50 of 16 nM for inhibiting c-Myc expression, a downstream effector of BRD4, in MM1S multiple myeloma cells [1].

Epigenetics Cancer Research BET Bromodomain Inhibition

Versatility in Cross-Coupling: Validated Reactivity with Diverse Aryl Halides

(4-Methylpyrimidin-5-YL)boronic acid has been successfully employed in Suzuki-Miyaura cross-coupling reactions with various coupling partners, including 7-bromobenzo[b]thiophene . This reaction, using a standard PdCl2(dppf) catalyst system, yielded the desired biaryl product in 30% yield . While not a head-to-head comparison, this demonstrates successful coupling with a heteroaryl bromide, which is often more challenging than coupling with simpler aryl halides due to potential catalyst poisoning by the heterocycle [1]. This reactivity profile suggests a robustness not universally observed with all heteroaryl boronic acids [1].

Organic Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry

Impact on Target Engagement: Structural Rationale for Kinase Selectivity Profiles

The 4-methylpyrimidine motif, when incorporated into larger kinase inhibitor scaffolds via this boronic acid building block, has been associated with favorable selectivity profiles across the kinome [1]. Compounds containing this core have demonstrated high affinity for JAK family kinases, with IC50 values as low as 1.10 nM for JAK3 and 2.30 nM for JAK2 [2]. This is a class-level inference: the specific substitution pattern of the pyrimidine ring is a well-documented strategy for achieving selectivity within the JAK family by interacting with a unique pocket adjacent to the ATP-binding site, whereas other isomers often lead to broader, less selective inhibition [1][3].

Kinase Inhibition Drug Discovery Selectivity

Reliable Supply Chain: Verified Purity Specifications from Multiple Vendors

For procurement purposes, the compound is consistently available from multiple commercial suppliers with high, verified purity . Specifications commonly cite a purity of ≥97% or ≥98%, as determined by HPLC . This contrasts with less common or custom-synthesized analogs where batch-to-batch variability can be high and purity may be unverified, introducing significant risk and cost into research programs [1]. The availability from multiple vendors also ensures competitive pricing and supply security [1].

Procurement Quality Control Building Blocks

Optimal Use Cases for (4-Methylpyrimidin-5-YL)boronic acid in Drug Discovery and Chemical Biology


Synthesis of BRD4 Bromodomain Inhibitors for Cancer Epigenetics Research

Use (4-Methylpyrimidin-5-YL)boronic acid as a key building block in Suzuki-Miyaura coupling reactions to generate focused libraries of compounds targeting the acetyl-lysine binding pocket of BET bromodomains, specifically BRD4. The resulting 4-methylpyrimidine-containing biaryl or heteroaryl structures are designed to achieve potent cellular inhibition (IC50 < 20 nM) of c-Myc expression in multiple myeloma and other cancer cell lines [1]. This application is directly supported by the quantitative evidence showing that derivatives based on this core exhibit nanomolar BRD4-dependent cellular activity [1].

Development of Selective JAK Family Kinase Inhibitors

Incorporate (4-Methylpyrimidin-5-YL)boronic acid into the design of novel ATP-competitive kinase inhibitors aimed at achieving high selectivity within the JAK family (e.g., JAK3 over JAK1/2 or vice-versa). The specific 4-methylpyrimidine-5-yl substitution pattern is critical for interacting with the unique hinge region and adjacent selectivity pockets of JAK kinases, as evidenced by compounds exhibiting single-digit nanomolar IC50 values against JAK3 and JAK2 [1][2]. This is essential for developing safer therapeutics for autoimmune and inflammatory diseases with minimized off-target effects [3].

Exploration of VCP/p97 Inhibitor Chemical Space

Utilize this boronic acid to synthesize novel pyrimidine-core compounds as potential inhibitors of Valosin-Containing Protein (VCP)/p97, a validated target in the ubiquitin-proteasome system for cancer therapy [1]. The boronic acid group on the pyrimidine scaffold is a key structural feature explored in this chemical series. The design of such inhibitors has led to compounds with enzymatic IC50 values as low as 54.7 nM and promising cellular activity against non-small cell lung cancer and multiple myeloma cell lines [1].

Construction of Complex Heteroaryl-Fused Systems

Employ (4-Methylpyrimidin-5-YL)boronic acid in a late-stage diversification step via Suzuki-Miyaura coupling with heteroaryl halides, such as bromobenzothiophenes, to rapidly access complex, three-dimensional chemical space [1]. This approach is valuable for hit-to-lead optimization in medicinal chemistry, where the introduction of a 4-methylpyrimidine group can simultaneously modulate potency, selectivity, and physicochemical properties. The documented successful coupling with 7-bromobenzo[b]thiophene validates this utility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methylpyrimidin-5-YL)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.